SCH772984 -

SCH772984

Catalog Number: EVT-288180
CAS Number:
Molecular Formula: C33H33N9O2
Molecular Weight: 587.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SCH772984 is a potent and selective ATP-competitive inhibitor of ERK1/2 [ [], [] ], the final kinases in the RAS/RAF/MEK/ERK signaling pathway, often dysregulated in various cancers [ [], [], [], [], [] ]. It displays characteristics of both type I and type II kinase inhibitors [ [], [] ]. Its high selectivity and potency make it a valuable tool in dissecting the roles of ERK1/2 in various biological processes and in exploring its potential as a therapeutic target.

Mechanism of Action

SCH772984 functions as an ATP-competitive inhibitor of ERK1/2, binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation, survival, and other cellular processes [ [], [], [], [], [], [], [] ]. It exhibits characteristics of both type I and type II kinase inhibitors, interacting with both the active and inactive conformations of ERK1/2 [ [], [], [] ]. In addition to blocking catalytic phosphorylation of downstream substrates like RSK, SCH772984 can also modulate the phosphorylation of ERK1/2 by MEK [ [] ]. Crystal structural studies suggest that SCH772984 induces a conformational change in the glycine-rich loop of ERK2, leading to Tyr 36 being tucked under the loop and creating a new binding pocket, potentially explaining its ability to block ERK1/2 phosphorylation [ [] ].

Physical and Chemical Properties Analysis

Cancer Research:

  • Overcoming Resistance to BRAF and MEK inhibitors: SCH772984 has demonstrated effectiveness in overcoming resistance to BRAF and MEK inhibitors in BRAF-mutant melanoma, thyroid cancer, and colorectal cancer [ [], [], [], [], [] ].
  • Pancreatic Ductal Adenocarcinoma (PDAC): SCH772984 has shown efficacy in inhibiting the growth of PDAC cell lines, particularly those harboring KRAS mutations, both in vitro and in vivo [ [], [], [] ]. Its efficacy is enhanced when combined with other agents like AKT inhibitors or gemcitabine [ [], [], [] ].
  • Other Cancers: SCH772984 has demonstrated efficacy in various other cancers, including neuroendocrine tumors [ [] ], breast cancer [ [], [] ], esophageal squamous cell carcinoma [ [] ], and oral squamous cell carcinoma [ [] ].

Inflammatory Responses:

  • Sepsis: SCH772984 has demonstrated efficacy in attenuating inflammatory responses in mouse models of sepsis, improving survival and reducing pro-inflammatory cytokine levels [ [] ].
  • LPS-Induced Hypoglycemia: SCH772984 has been shown to ameliorate LPS-induced hypoglycemia in mice by reversing MEK/ERK/Foxo1-mediated suppression of gluconeogenesis [ [] ].
Applications
  • MDSC Modulation: SCH772984 has been shown to promote tumor regression by targeting myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment, leading to increased apoptosis of MDSCs and an enhanced anti-tumor immune response [ [] ].

Properties

Product Name

SCH772984

IUPAC Name

(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide

Molecular Formula

C33H33N9O2

Molecular Weight

587.7 g/mol

InChI

InChI=1S/C33H33N9O2/c43-30(42-18-16-41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-29-28(20-26)31(39-38-29)23-8-13-34-14-9-23/h1-9,11-14,20,25H,10,15-19,21-22H2,(H,37,44)(H,38,39)/t25-/m1/s1

InChI Key

HDAJDNHIBCDLQF-RUZDIDTESA-N

SMILES

C1CN(CC1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7

Solubility

Soluble in DMSO, not in water

Synonyms

SCH772984; SCH-772984; SCH 772984.

Canonical SMILES

C1CN(CC1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7

Isomeric SMILES

C1CN(C[C@@H]1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.